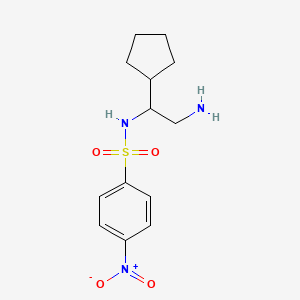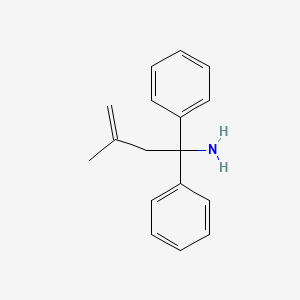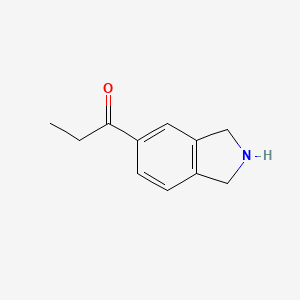![molecular formula C13H13F2NO4 B13204082 (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluorophenyl group, a methylcarbamoyloxy group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and an appropriate cyclobutane derivative.
Attachment of the Methylcarbamoyloxy Group: This step involves the reaction of the cyclobutane derivative with methyl isocyanate under basic conditions to form the methylcarbamoyloxy group.
Formation of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various functional groups onto the difluorophenyl ring.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its potential binding interactions.
Cellular Studies: Its effects on cellular processes can be investigated to understand its biological activity.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: Its potential catalytic properties can be explored for industrial applications.
作用机制
The mechanism of action of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. The methylcarbamoyloxy group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
(1S,3s)-1-(2,6-dichlorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with chlorine substituents instead of fluorine.
(1S,3s)-1-(2,6-difluorophenyl)-3-[(ethylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with an ethylcarbamoyloxy group instead of a methylcarbamoyloxy group.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in the difluorophenyl group enhances the compound’s lipophilicity and metabolic stability.
Methylcarbamoyloxy Group: This group contributes to the compound’s overall stability and potential biological activity.
属性
分子式 |
C13H13F2NO4 |
|---|---|
分子量 |
285.24 g/mol |
IUPAC 名称 |
1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18) |
InChI 键 |
UFPRSBYZJKAIRU-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)





![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

amine](/img/structure/B13204065.png)

